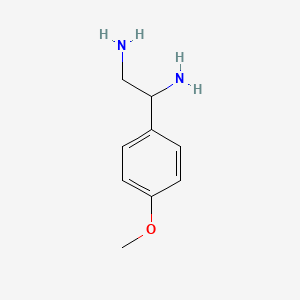

1-(4-Methoxyphenyl)ethane-1,2-diamine

Cat. No. B8668366

M. Wt: 166.22 g/mol

InChI Key: YLLORXQFHZAMRT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04217350

Procedure details

A mixture of 17.9 g of 1-(4-methoxy-phenyl)-3-(4-piperidyl)-2-imidazolidinone and 11.7 g of 1-(2-methoxyphenyloxy)-2,3-epoxypropane in 200 ml of isopropyl alcohol is refluxed for 6 hours. The mixture is thereafter acidified with 5 N methanolic hydrochloric acid and concentrated under reduced pressure. The residue is freed from moisture still adhering to it by treatment with toluene. Recrystallisation of the residue from methanol with the addition of activated charcoal yields the 1-{1-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]-4-piperidyl}-3-(4-methoxy-phenyl)-imidazolidin-2-one-hydrochloride as a white crystalline substance with a melting point of 214°-215° C. The 1-(4-methoxy-phenyl)-3-(4-piperidyl)-2-imidazolidinone used as starting material can be prepared as follows: A mixture of 61.5 g of 4-methoxy-aniline and 51.3 g of 2-bromoethylamine-hydrobromide in 125 ml of methyl ethyl ketone is refluxed for 5 hours with stirring. The viscous suspension is thereafter evaporated to dryness under reduced pressure. The residue is suspended in 150 ml of isopropanol and then collected by filtration. The filter cake is washed with three 50 ml portions of isopropanol and with two 50 ml portions of diethyl ether. The crystalline product is made alkaline with a concentrated aqueous ammonia solution and extracted with five 50 ml portions of chloroform. The extracts are dried over sodium sulphate and concentrated under reduced pressure. The oily residue crystallises after trituration to give the 1-(4-methoxyphenyl)-ethylenediamine with a melting point of 64° C.

Name

1-(4-methoxy-phenyl)-3-(4-piperidyl)-2-imidazolidinone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

2-bromoethylamine-hydrobromide

Quantity

51.3 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

Cl.OC(COC1C=CC=CC=1OC)CN1CCC([N:11]2[CH2:15][CH2:14][N:13](C3C=CC(OC)=CC=3)C2=O)CC1.[CH3:35][O:36][C:37]1[CH:43]=[CH:42][C:40](N)=[CH:39][CH:38]=1.Br.BrCCN>C(C(C)=O)C>[CH3:35][O:36][C:37]1[CH:43]=[CH:42][C:40]([CH:14]([NH2:13])[CH2:15][NH2:11])=[CH:39][CH:38]=1 |f:0.1,3.4|

|

Inputs

Step One

|

Name

|

1-(4-methoxy-phenyl)-3-(4-piperidyl)-2-imidazolidinone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.OC(CN1CCC(CC1)N1C(N(CC1)C1=CC=C(C=C1)OC)=O)COC1=C(C=CC=C1)OC

|

Step Two

|

Name

|

|

|

Quantity

|

61.5 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(N)C=C1

|

|

Name

|

2-bromoethylamine-hydrobromide

|

|

Quantity

|

51.3 g

|

|

Type

|

reactant

|

|

Smiles

|

Br.BrCCN

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)C(=O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be prepared

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is refluxed for 5 hours

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The viscous suspension is thereafter evaporated to dryness under reduced pressure

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake is washed with three 50 ml portions of isopropanol and with two 50 ml portions of diethyl ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with five 50 ml portions of chloroform

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The extracts are dried over sodium sulphate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oily residue crystallises after trituration

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(C=C1)C(CN)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |